Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L-
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Overview
Description
Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- is a compound known for its significant role in various biochemical processes. It is commonly referred to as L-DOPA or Levodopa, a precursor to the neurotransmitter dopamine. This compound is widely used in the treatment of Parkinson’s disease due to its ability to cross the blood-brain barrier and convert into dopamine, thereby replenishing the depleted levels of this neurotransmitter in patients.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- typically involves the hydroxylation of L-tyrosine. The process can be carried out using tyrosine hydroxylase, an enzyme that catalyzes the conversion of L-tyrosine to L-DOPA. The reaction conditions generally require a controlled environment with specific pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of L-DOPA often involves microbial fermentation using genetically engineered strains of bacteria or yeast that express tyrosine hydroxylase. This method is preferred due to its cost-effectiveness and scalability. The fermentation process is followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- undergoes several types of chemical reactions, including:
Oxidation: L-DOPA can be oxidized to form dopachrome, which further polymerizes to melanin.
Reduction: It can be reduced to dopamine by the enzyme DOPA decarboxylase.
Substitution: Various substitutions can occur on the aromatic ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: DOPA decarboxylase is the primary enzyme used for the reduction of L-DOPA to dopamine.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
Dopamine: Formed by the reduction of L-DOPA.
Melanin: Formed through the oxidation and subsequent polymerization of L-DOPA.
Scientific Research Applications
Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various catecholamines.
Biology: Studied for its role in neurotransmitter synthesis and its effects on the nervous system.
Medicine: Primarily used in the treatment of Parkinson’s disease and other dopamine-deficient conditions.
Industry: Employed in the production of melanin for cosmetic and pharmaceutical applications.
Mechanism of Action
The primary mechanism of action of Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- involves its conversion to dopamine by the enzyme DOPA decarboxylase. This conversion occurs in the brain, where dopamine acts as a neurotransmitter, facilitating communication between neurons. The increased levels of dopamine help alleviate the symptoms of Parkinson’s disease by compensating for the loss of dopaminergic neurons .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: A precursor to L-DOPA.
Dopamine: The direct product of L-DOPA decarboxylation.
Norepinephrine and Epinephrine: Further derivatives of dopamine.
Uniqueness
Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- is unique due to its ability to cross the blood-brain barrier and its direct role in dopamine synthesis. Unlike dopamine, which cannot cross the blood-brain barrier, L-DOPA serves as an effective treatment for neurological conditions by increasing dopamine levels in the brain .
Properties
CAS No. |
51912-15-3 |
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Molecular Formula |
C10H14ClNO4 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
[1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]-methylazanium;chloride |
InChI |
InChI=1S/C10H13NO4.ClH/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6;/h2-3,5,7,11-13H,4H2,1H3,(H,14,15);1H |
InChI Key |
WUBSGPKNROVQMZ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]C(CC1=CC(=C(C=C1)O)O)C(=O)O.[Cl-] |
Origin of Product |
United States |
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